Home > Products > Screening Compounds P146550 > N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide -

N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Catalog Number: EVT-4941447
CAS Number:
Molecular Formula: C11H8BrF6NO2
Molecular Weight: 380.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-4-trifluoromethyl-2-sulfanylidene-1,3-diazinane-5-carboxylate ethanol monosolvate

  • Compound Description: This compound is a hexahydropyrimidine derivative characterized by the presence of a 4-hydroxyphenyl group, a trifluoromethyl group, and a sulfanylidene moiety. []
  • Relevance: While structurally distinct from N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, this compound shares the presence of a trifluoromethyl group and a hydroxyl group. The research highlights the synthetic methods and structural analysis of this compound, offering potential insights into the chemistry of related trifluoromethyl-containing compounds. []

4,4,4-Trifluoro-1,3-diphenylbut-2-enone

  • Compound Description: This compound is an α,β-unsaturated ketone bearing two phenyl rings and a trifluoromethyl group. It serves as a substrate in asymmetric epoxidation reactions catalyzed by a cinchona alkaloid-functionalized mesostructured silica. []
  • Relevance: The presence of the trifluoromethyl group in this compound links it to N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. The research focuses on the catalytic enantioselective synthesis of chiral building blocks, which could be relevant to the synthesis or modification of the target compound. []

Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

  • Compound Description: This compound represents a hexahydropyrimidine derivative featuring a 4-(dimethylamino)phenyl group, a hydroxyl group, and a trifluoromethyl group. []
  • Relevance: The shared presence of a trifluoromethyl group and a hydroxyl group, along with the structural similarity of the hexahydropyrimidine core to the butanamide moiety in N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, makes this compound structurally relevant. The study focuses on the synthesis and characterization of this compound, potentially providing insights into the reactivity and properties of analogous compounds. []

rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate

  • Compound Description: This compound is a perhydropyrimidine derivative containing a 2-hydroxyphenyl group, a hydroxyl group, and a trifluoromethyl group. []
  • Relevance: The inclusion of a trifluoromethyl group and a hydroxyl group, along with the structural resemblance of the perhydropyrimidine core to the butanamide moiety in N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, establishes a structural connection. The research concentrates on the synthesis and structural analysis of this compound, offering potential insights into the behavior of similar molecules. []

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

  • Compound Description: LY450139, also known as semagacestat, is a potent γ-secretase inhibitor. This study investigates its effects on cognitive function in both amyloid precursor protein-transgenic and nontransgenic mice, specifically focusing on its impact on spatial working memory. []
  • Relevance: Although structurally different from N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, both compounds share a butanamide core structure. The research explores the biological activity and potential therapeutic applications of LY450139, highlighting the significance of the butanamide motif in medicinal chemistry. []

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (BMS-708163)

  • Compound Description: BMS-708163 is another γ-secretase inhibitor investigated alongside LY450139 in a study examining their effects on cognitive function and amyloid-β processing. []
  • Relevance: Like LY450139, BMS-708163 shares the pentanamide structural motif with N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, differing in the substituents on the nitrogen atom. The research highlights the potential use of pentanamide derivatives in modulating biological pathways. []

{(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

  • Compound Description: GSM-2 is a second-generation γ-secretase modulator that selectively targets amyloid-β production. The study compares its effects on spatial working memory to those of GSIs. []
  • Relevance: While structurally diverse from N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, the presence of a trifluoromethyl group in GSM-2 creates a connection. The research underscores the importance of trifluoromethyl groups in drug design and their potential impact on biological activity, which could be relevant to understanding the properties and potential applications of the target compound. []

N-{3-[4-(2-methoxyphenyl)-l-piperazinyl]-propyl}-7-oxo-5-trifluoromethyl-7H-thieno[3,2-b]pyranne-3-carboxamide

  • Compound Description: This compound represents a thienopyran derivative with a complex substituent containing a piperazine ring and a methoxyphenyl group. It is investigated for its potential in treating lower urinary tract obstructive syndromes. []
  • Relevance: The presence of the trifluoromethyl group in this compound connects it to N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. This research highlights the pharmaceutical relevance of trifluoromethyl-containing compounds, suggesting potential therapeutic applications for the target compound. []

N-{3-[4-(2-methoxyphenyl)-l-piperazinyl]-propyl}-4-hydroxy-5-[(Z)-4,4,4-trifluoro-3-hydroxy-2-butenoyl]-thiophene-3-carboxamide

  • Compound Description: This compound, structurally related to the thienopyran derivative mentioned above, is identified as a potential impurity in the synthesis of N-{3-[4-(2-methoxyphenyl)-l-piperazinyl]-propyl}-7-oxo-5-trifluoromethyl-7H-thieno[3,2-b]pyranne-3-carboxamide. []
  • Relevance: This compound shares a trifluoromethyl group and a butenoyl moiety with N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. Its identification as a potential impurity underscores the importance of considering similar structures and potential byproducts in the synthesis and purification of the target compound. []

8-benzyl-7-hydroxy-4-phenyl-2H-chromen-2-one

  • Compound Description: This compound, a benzyl 2H-chromenone derivative, exhibits potent ABTS.+ radical scavenging and α-amylase inhibitory activities. []
  • Relevance: While structurally distinct from N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, this compound highlights the biological activities associated with chromenone derivatives. This information may be indirectly relevant for considering potential bioactivities or applications of the target compound. []

8-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one

  • Compound Description: Similar to the previous compound, this benzyl 2H-chromenone derivative demonstrates potent ABTS.+ radical scavenging and α-amylase inhibitory activities. []
  • Relevance: While not directly analogous to N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, this compound emphasizes the potential of chromenone derivatives as biologically active agents, offering a broader context for exploring the properties of the target compound. []

6,8-dibenzyl-7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one

  • Compound Description: This compound, a benzyl 2H-chromenone derivative, exhibits potent ABTS.+ free radical scavenging potential but poor α-amylase inhibitory activity. []
  • Relevance: Although structurally different from N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, this compound shares the presence of a trifluoromethyl group. The research highlights the structure-activity relationships within this class of compounds, providing insights into the potential influence of trifluoromethyl groups on biological activity. []

2-amino-N-((R)-1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-phenylethyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide (Compound 13)

  • Compound Description: Compound 13 is a potent triphenylethanamine cholesterol ester transfer protein (CETP) inhibitor with a favorable pharmaceutical profile, demonstrating efficacy in preclinical models. []
  • Relevance: Compound 13 shares significant structural similarity with N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, particularly the 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide core. The key difference lies in the substitution on the nitrogen atom. This close structural resemblance suggests that N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide could also exhibit CETP inhibitory activity or serve as a valuable starting point for designing novel CETP inhibitors. []
  • Compound Description: This compound is a butanamide derivative incorporating an indole moiety with a methoxy and three methyl substituents. It did not demonstrate SOS-inducing activity in the tested concentrations. []
  • Relevance: This compound shares the 4,4,4-trifluoro-3-oxobutanamide substructure with N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. This overlap highlights the importance of this particular structural motif in various chemical contexts and may provide insights into the reactivity or potential biological activity of the target compound. []

4,4,4-trifluoro-N-(6-methyl-2-phenyl-1H-indol-5-yl)-3-oxobutanamide

  • Compound Description: Similar to the previous compound, this butanamide derivative features an indole group with a methyl and phenyl substituent. It also did not display SOS-inducing activity in the tested concentrations. []
  • Relevance: This compound shares the 4,4,4-trifluoro-3-oxobutanamide substructure with N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. This structural similarity underscores the prevalence of this motif in various chemical contexts and emphasizes its potential significance for the target compound's properties and reactivity. []

N-(1,5-dimethyl-2-phenyl-1H-indol-6-yl)-4,4,4-trifluoro-3-oxobutanamide

  • Compound Description: This compound represents another butanamide derivative incorporating an indole moiety, this time with two methyl and a phenyl substituent. Like the previous two compounds, it also lacked SOS-inducing activity in the tested concentrations. []
  • Relevance: This compound shares the 4,4,4-trifluoro-3-oxobutanamide substructure with N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide. The recurrent appearance of this structural motif in different chemical contexts suggests its versatility and potential importance for the target compound's characteristics and reactivity. []

Properties

Product Name

N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

IUPAC Name

N-(2-bromophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Molecular Formula

C11H8BrF6NO2

Molecular Weight

380.08 g/mol

InChI

InChI=1S/C11H8BrF6NO2/c12-6-3-1-2-4-7(6)19-8(20)5-9(21,10(13,14)15)11(16,17)18/h1-4,21H,5H2,(H,19,20)

InChI Key

RPPSXJIZNPRSJT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.